Cas no 247109-35-9 (N-(3-aminophenyl)-2-furamide)

N-(3-aminophenyl)-2-furamide is a specialized organic compound featuring both furan and aniline functional groups, making it a versatile intermediate in synthetic chemistry. Its structure allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The presence of the primary amine group facilitates coupling reactions, while the furan ring contributes to its reactivity in cycloadditions and other heterocyclic syntheses. This compound is particularly valued for its stability under standard conditions and its compatibility with a range of reaction conditions. Its well-defined molecular architecture makes it a useful building block for constructing complex heterocyclic frameworks in research and industrial settings.
N-(3-aminophenyl)-2-furamide structure
N-(3-aminophenyl)-2-furamide structure
商品名:N-(3-aminophenyl)-2-furamide
CAS番号:247109-35-9
MF:C11H10N2O2
メガワット:202.2093
MDL:MFCD00654512
CID:1067058
PubChem ID:721117

N-(3-aminophenyl)-2-furamide 化学的及び物理的性質

名前と識別子

    • N-(3-Aminophenyl)-2-furancarboxamide
    • AC1LF0SF
    • AC1Q51PN
    • CBMicro_004257
    • Furan-2-carboxylic acid (3-amino-phenyl)-amide
    • N-(3-aminophenyl)-2-furamide
    • N-(3-aminophenyl)-2-furylcarboxamide
    • SureCN3647264
    • SDCCGMLS-0064972.P001
    • BBL000082
    • BIM-0004179.P001
    • MFCD00654512
    • AKOS000104422
    • 247109-35-9
    • Oprea1_146084
    • HMS2819E04
    • CS-0215632
    • SMSF0011664
    • MLS001211024
    • Z57243697
    • DNCIKRMVVUFNGX-UHFFFAOYSA-N
    • VS-00434
    • DTXSID40352212
    • ALBB-026770
    • G34110
    • AN-465/25028003
    • STK345868
    • DB-109569
    • 2-Furancarboxamide, N-(3-aminophenyl)-
    • CB06129
    • N-(3-aminophenyl)furan-2-carboxamide
    • SMR000513324
    • EN300-26809
    • CHEMBL1864321
    • Oprea1_805627
    • SCHEMBL3647264
    • MDL: MFCD00654512
    • インチ: InChI=1S/C11H10N2O2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,12H2,(H,13,14)
    • InChIKey: DNCIKRMVVUFNGX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N

計算された属性

  • せいみつぶんしりょう: 202.074227566g/mol
  • どういたいしつりょう: 202.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 68.3Ų

N-(3-aminophenyl)-2-furamide セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

N-(3-aminophenyl)-2-furamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26809-10.0g
N-(3-aminophenyl)furan-2-carboxamide
247109-35-9 98%
10g
$1101.0 2023-06-18
Enamine
EN300-26809-2.5g
N-(3-aminophenyl)furan-2-carboxamide
247109-35-9 98%
2.5g
$503.0 2023-09-11
Enamine
EN300-26809-1g
N-(3-aminophenyl)furan-2-carboxamide
247109-35-9 98%
1g
$256.0 2023-09-11
abcr
AB369520-500mg
N-(3-Aminophenyl)furan-2-carboxamide; .
247109-35-9
500mg
€173.00 2025-02-14
TRC
B406325-10mg
N-(3-aminophenyl)-2-furamide
247109-35-9
10mg
$ 50.00 2022-04-02
Chemenu
CM312424-1g
N-(3-Aminophenyl)furan-2-carboxamide
247109-35-9 95%
1g
$336 2021-08-18
abcr
AB369520-500 mg
N-(3-Aminophenyl)furan-2-carboxamide
247109-35-9
500MG
€165.80 2023-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
011349-1g
N-(3-Aminophenyl)-2-furancarboxamide
247109-35-9
1g
6144CNY 2021-05-07
Fluorochem
038519-250mg
N-(3-Aminophenyl)-2-furamide
247109-35-9
250mg
£76.00 2022-03-01
1PlusChem
1P00BDI2-10g
N-(3-Aminophenyl)-2-furancarboxamide
247109-35-9 98%
10g
$1070.00 2025-02-25

N-(3-aminophenyl)-2-furamide 関連文献

N-(3-aminophenyl)-2-furamideに関する追加情報

Professional Introduction to N-(3-aminophenyl)-2-furamide (CAS No. 247109-35-9)

N-(3-aminophenyl)-2-furamide (CAS No. 247109-35-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a phenyl ring substituted with an amino group and a furamide moiety, making it a versatile intermediate in the development of novel therapeutic agents.

The structural composition of N-(3-aminophenyl)-2-furamide lends itself to various chemical modifications, which are pivotal in the synthesis of more complex molecules. The presence of both an amino group and a furamide functional group provides multiple sites for further functionalization, enabling chemists to tailor the compound for specific biological activities. This flexibility has made it a valuable building block in medicinal chemistry.

In recent years, there has been a surge in research focused on developing new drugs targeting neurological disorders. N-(3-aminophenyl)-2-furamide has emerged as a promising candidate in this domain due to its ability to interact with specific biological targets. Studies have indicated that this compound exhibits potential neuroprotective properties, which could be harnessed in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The furamide moiety, in particular, has been identified as a key pharmacophore that contributes to its biological efficacy.

The pharmacological activity of N-(3-aminophenyl)-2-furamide is further enhanced by its ability to cross the blood-brain barrier, a critical factor for drugs intended to treat central nervous system (CNS) disorders. Preclinical studies have demonstrated that this compound can effectively penetrate the barrier, suggesting its suitability for therapeutic applications. Additionally, its molecular structure allows for optimal binding affinity to relevant receptors and enzymes, which is essential for achieving desired pharmacological effects.

From a synthetic chemistry perspective, N-(3-aminophenyl)-2-furamide serves as an excellent scaffold for exploring new synthetic pathways. The compound's architecture facilitates the introduction of diverse substituents, enabling the creation of libraries of derivatives with tailored properties. This aspect is particularly valuable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development. Researchers have leveraged its structural features to develop efficient synthetic routes that are scalable and cost-effective.

The growing interest in green chemistry has also influenced the synthesis of N-(3-aminophenyl)-2-furamide. Efforts have been made to optimize reaction conditions using environmentally benign solvents and catalysts, reducing the ecological footprint of its production. Such advancements align with global initiatives to promote sustainable chemical manufacturing practices. The development of greener synthetic methods not only minimizes waste but also enhances the overall efficiency of the process.

In addition to its pharmaceutical applications, N-(3-aminophenyl)-2-furamide has shown potential in materials science. Its unique molecular structure makes it suitable for use in the development of advanced polymers and coatings with enhanced mechanical and thermal properties. The integration of this compound into material formulations could lead to innovations in industries ranging from aerospace to electronics.

The future prospects of N-(3-aminophenyl)-2-furamide are promising, with ongoing research exploring its role in emerging therapeutic areas such as oncology and anti-inflammatory treatments. The compound's ability to modulate biological pathways makes it a compelling candidate for developing next-generation drugs. As our understanding of its mechanisms of action continues to evolve, so too will its applications in medicine and beyond.

In conclusion, N-(3-aminophenyl)-2-furamide (CAS No. 247109-35-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural versatility, coupled with its biological activity, positions it as a cornerstone in pharmaceutical research and industrial applications. As advancements continue to unfold, this compound is poised to play an increasingly important role in shaping the future of chemistry and medicine.

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Amadis Chemical Company Limited
(CAS:247109-35-9)N-(3-aminophenyl)-2-furamide
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